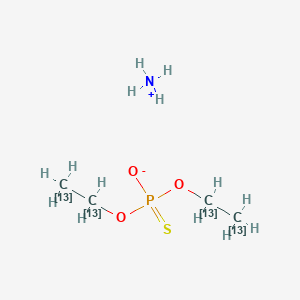
O,O-Diethyl Thiophosphate-13C4 Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phosphorothioic acid, where the oxygen atoms are replaced with sulfur atoms, and it is labeled with carbon-13 isotopes. This compound is often utilized in studies involving enzyme inhibitors and as a reference standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl Thiophosphate-13C4 Ammonium Salt typically involves the reaction of diethyl phosphorochloridothioate with an appropriate ammonium salt under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Substitution: This compound can participate in substitution reactions, where the diethyl groups can be replaced with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used
Major Products:
Oxidation: The major products of oxidation reactions are sulfoxides and sulfones.
Substitution: The major products of substitution reactions are the corresponding alkyl or aryl phosphorothioates
Scientific Research Applications
O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of phosphorothioate compounds.
Biology: Employed in studies involving enzyme inhibitors, particularly those targeting phosphatases and kinases.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of phosphorothioate drugs.
Industry: Applied in the development and testing of pesticides and herbicides, as it is a metabolite of certain organophosphorus pesticides
Mechanism of Action
The mechanism of action of O,O-Diethyl Thiophosphate-13C4 Ammonium Salt involves its interaction with enzyme active sites. The compound acts as an inhibitor by binding to the active site of enzymes such as phosphatases and kinases, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt: Similar in structure but contains an additional sulfur atom.
Diethyl Phosphate-13C4 Sodium Salt: Lacks the sulfur atoms present in O,O-Diethyl Thiophosphate-13C4 Ammonium Salt
Uniqueness: this compound is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques that require stable isotope labeling .
Properties
IUPAC Name |
azanium;di((1,2-13C2)ethoxy)-oxido-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3/i1+1,2+1,3+1,4+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGKZCJDWXXWNU-UJNKEPEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)([O-])OCC.[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]OP(=S)([O-])O[13CH2][13CH3].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

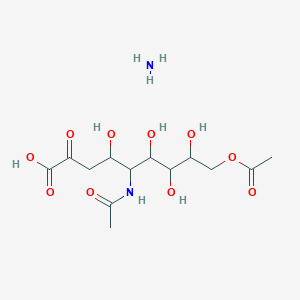
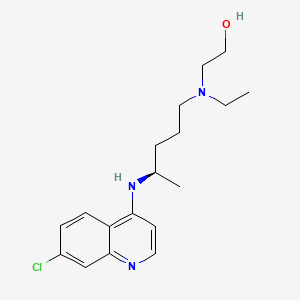
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)

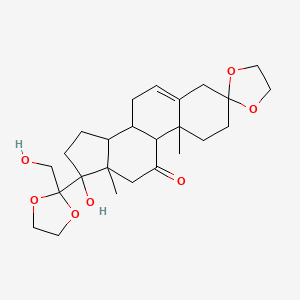
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
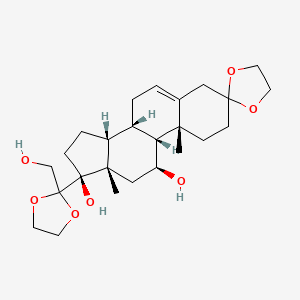
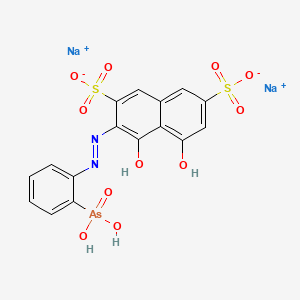
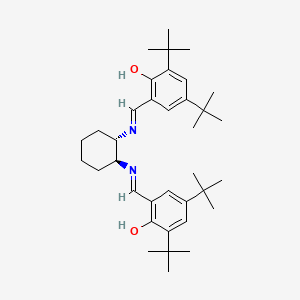
![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)

